5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
5-[(4-Iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core. At position 3, it bears a phenyl group, while position 5 is substituted with a (4-iodophenyl)amino moiety. This compound belongs to a class of molecules widely studied for their biological activities, including antidiabetic, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-(4-iodoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHVZOSSVANIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-iodoaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with chloroacetic acid to yield the final thiazolidine-2,4-dione compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification methods such as recrystallization or chromatography are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents at positions 3 and 5. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, and biological relevance.
Substituent Variations at Position 5
Halogenated Arylidene/Amino Groups
- (5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione (C17H12ClIN2O2S): This analog replaces the (4-iodophenyl)amino group with a 4-chlorobenzylidene moiety. The compound’s anticancer activity may differ due to altered interactions with target proteins .
- 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione (C10H5Cl2NO2S): The dichlorinated benzylidene group increases lipophilicity, which may improve blood-brain barrier penetration. However, its antidiabetic efficacy is lower compared to iodinated analogs, as seen in alloxan-induced diabetic models .
Amino-Substituted Aryl Groups
- 5-(Naphthalen-2-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione (C19H14N2O2S): The naphthyl group enhances π-π stacking interactions with aromatic residues in enzyme binding sites. This compound shows superior antidiabetic activity compared to the target compound, attributed to the extended aromatic system .
- 5-(Methyl-phenyl-amino)-3-p-tolyl-thiazolidine-2,4-dione (C17H16N2O2S): The methyl-phenylamino group introduces steric hindrance, reducing metabolic degradation. However, its antidiabetic activity is moderate, highlighting the importance of halogen substituents for potency .
Heterocyclic Substituents
- 5-[(Chromon-3-yl)methylene]-1,3-thiazolidine-2,4-dione :
Derived from chromones, this analog exhibits dual activity as an antioxidant and α-glucosidase inhibitor. The chromone moiety’s planar structure contrasts with the iodophenyl group’s steric effects, suggesting divergent therapeutic applications . - 5-{[2-(4-Alkyl/Aryl)-6-arylimidazo[1,2][1,3,4]thiadiazol-5-yl]methylene}-1,3-thiazolidine-2,4-dione :
The imidazothiadiazole ring enhances antidiabetic activity, with coumarinyl and naphthyl derivatives outperforming halogenated analogs in alloxan-induced models .
Substituent Variations at Position 3
- 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione :
The para-methyl group increases hydrophobicity, improving oral bioavailability but reducing solubility. This modification is less effective in anticancer applications compared to the target compound’s phenyl group . - 3-[[(4-Iodophenyl)amino]methyl]-1,3-thiazolidine-2,4-dione: The (4-iodophenyl)aminomethyl group introduces a secondary amine, enabling hydrogen bonding with targets like PPAR-γ. This contrasts with the target compound’s direct phenyl substitution, which may limit conformational flexibility .
Key Findings and Implications
- Halogen Effects : Iodine’s bulkiness and electronegativity enhance target binding in anticancer applications but may reduce metabolic stability compared to chloro or fluoro analogs .
- Aromatic Systems : Extended aromatic systems (e.g., naphthyl) improve antidiabetic activity via enhanced PPAR-γ interactions, while heterocycles (e.g., imidazothiadiazole) introduce multifunctional bioactivity .
- Synthetic Flexibility: Piperidine-catalyzed Knoevenagel condensation is optimal for arylidene derivatives, whereas hydrazine-based methods favor amino-substituted analogs .
Biological Activity
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine family, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Thiazolidine derivatives, particularly those containing the 2,4-dione moiety, are recognized for their pharmacological potential. They exhibit a wide range of biological activities including antimicrobial , anticancer , anti-inflammatory , and antidiabetic effects. The thiazolidine ring structure allows for various substitutions that can enhance these activities, making them valuable in medicinal chemistry .
2. Synthesis and Structural Characteristics
The synthesis of 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves several chemical reactions that typically include the use of starting materials such as phenyl amines and thiazolidine derivatives. The compound features a thiazolidine ring with a phenyl group and an iodine-substituted phenyl group that may influence its biological activity.
2.1 Synthesis Overview
The general synthetic pathway includes:
- Formation of the thiazolidine ring : This is achieved through cyclization reactions involving thioureas or thioamides.
- Substitution reactions : The introduction of the 4-iodophenyl group is performed via nucleophilic substitution methods.
3. Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing promising results across different assays.
3.1 Antimicrobial Activity
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | Staphylococcus aureus | 32 µg/mL |
| 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | Escherichia coli | 64 µg/mL |
| Standard Drug (Ciprofloxacin) | Staphylococcus aureus | 16 µg/mL |
| Standard Drug (Ciprofloxacin) | Escherichia coli | 32 µg/mL |
These results indicate that while the compound shows activity against these pathogens, it is less potent than standard antibiotics like ciprofloxacin .
3.2 Anticancer Activity
Research indicates that compounds in the thiazolidine family can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 |
| A549 (Lung Cancer) | 20 ± 1 |
| HeLa (Cervical Cancer) | 18 ± 3 |
The IC50 values suggest moderate activity against these cancer cell lines compared to established chemotherapeutics .
The mechanism by which thiazolidine derivatives exert their biological effects often involves interaction with key cellular pathways:
- Antimicrobial activity : Inhibition of bacterial enzymes such as Mur ligases.
- Anticancer activity : Induction of apoptosis through mitochondrial pathways and inhibition of topoisomerases.
5. Case Studies
Several studies have focused on the biological evaluation of similar thiazolidine derivatives:
- Antimicrobial Evaluation : A series of thiazolidine derivatives were tested for their ability to inhibit microbial growth. The presence of halogen substituents significantly enhanced antibacterial properties.
- Anticancer Studies : Compounds structurally similar to 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione have shown promising results in inhibiting tumor growth in vivo models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
